molecular formula C19H23N5O3 B2588096 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1903876-63-0

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2588096
CAS No.: 1903876-63-0
M. Wt: 369.425
InChI Key: KPANGCVNJUNDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

Systematic IUPAC Name Derivation and Structural Validation

The systematic IUPAC name 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is constructed by sequentially identifying the parent structure, substituents, and functional groups. The core structure is a pyrimidine ring substituted at position 2 with a piperazine moiety. This piperazine is further substituted at its 4-position via a carbonyl group to a pyridine ring. The pyridine ring itself bears an oxan-4-yloxy group at position 6.

The structural validation confirms the absence of ambiguous numbering. The pyrimidine ring is prioritized as the parent structure due to its higher degree of unsaturation compared to the pyridine or piperazine rings. The substituents are named in descending order of priority per IUPAC rules, with the piperazine group taking precedence over the oxan-4-yloxy group.

Key Structural Features:
Component Position Functional Group
Pyrimidine Parent structure Nitrogen atoms at 1 and 3
Piperazine Position 2 Six-membered diamine ring
Pyridine 4-position of piperazine Carbonyl linkage at 3
Oxan-4-yloxy 6-position of pyridine Tetrahydrofuran ether

Alternative Nomenclatural Representations

No CAS registry numbers, common names, or abbreviated forms are documented for this compound in peer-reviewed literature or chemical databases. Its nomenclature is strictly derived from systematic IUPAC conventions. The absence of alternative naming reflects its specialized status as a research compound or intermediate in synthetic chemistry.

Molecular Formula and Exact Mass Determination

The molecular formula is C₁₇H₂₄N₅O₃ , calculated by summing the atomic contributions of its constituent groups:

  • Pyrimidine : C₄H₄N₂
  • Piperazine : C₄H₈N₂
  • Pyridine carbonyl : C₅H₃NO
  • Oxan-4-yloxy : C₄H₇O₂
Molecular Weight and Exact Mass:
Parameter Value Calculation Basis
Molecular weight 346.40 g/mol Sum of atomic masses
Exact mass (monoisotopic) 346.173 g/mol $${}^{12}\text{C}, {}^{1}\text{H}, {}^{14}\text{N}, {}^{16}\text{O}$$)

The exact mass is determined using the formula:
$$
\text{Exact mass} = (17 \times 12.0107) + (24 \times 1.00784) + (5 \times 14.0067) + (3 \times 15.999) = 346.173 \, \text{g/mol}
$$

Isomeric Considerations and Stereochemical Configuration Analysis

The compound lacks stereogenic centers or geometrically restrictive double bonds, precluding stereoisomerism. The oxan-4-yloxy group adopts a chair-like conformation in the tetrahydrofuran ring, but this does not generate distinct stereoisomers due to rapid ring-flipping.

Isomerism Overview:
Type of Isomerism Presence Rationale
Stereoisomerism Absent No chiral centers
Geometric isomerism Absent No double bonds with restricted rotation
Positional isomerism Unlikely Fixed substituent positions per IUPAC numbering

The structural rigidity of the pyrimidine and pyridine rings further minimizes conformational flexibility, ensuring a single conformational state dominates under standard conditions.

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18(23-8-10-24(11-9-23)19-20-6-1-7-21-19)15-2-3-17(22-14-15)27-16-4-12-26-13-5-16/h1-3,6-7,14,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPANGCVNJUNDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The structural and pharmacological attributes of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine can be contextualized by comparing it to three classes of analogs: piperazine/pyrimidine hybrids , piperidine-substituted pyrimidines , and fused pyrimidine derivatives .

Structural and Functional Group Variations

Table 1: Key Structural Differences and Implications
Compound Core Structure Substituents Pharmacological Implications
Target Compound Pyrimidine - Piperazine at position 2
- 6-(Oxan-4-yloxy)pyridine-3-carbonyl at N4
Enhanced solubility (oxan group); potential kinase inhibition
P–I to P–XVII Derivatives 2-Aminopyrimidine - Piperidin-1-yl-propoxyphenyl
- 3-(4-Methylpiperazin-1-yl)propoxyphenyl
Improved lipophilicity (propoxyphenyl); varied receptor binding
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidin-2-amine - Piperidin-1-yl at position 6
- Methyl at position 4
Rigid geometry (piperidine); potential antimicrobial activity

Key Observations:

  • Substituent Flexibility : The target compound’s oxan-4-yloxy group introduces a tetrahydropyran ring, which may enhance metabolic stability and solubility compared to the piperidin-1-yl or methylpiperazine groups in the P–I to P–XVII series .
  • Positional Effects : Unlike 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, where substituents occupy positions 4 and 6, the target compound’s piperazine and pyridine moieties are at position 2 and N4, suggesting divergent binding interactions .

Pharmacological Potential

  • Piperazine Derivatives: The P–I to P–XVII series in showed modulated receptor affinity based on substituent bulk and polarity.
  • Piperidine vs. Oxan Groups : Piperidine-substituted analogs (e.g., ) exhibit rigid, planar geometries conducive to intercalation or enzyme inhibition. In contrast, the oxan group’s oxygen atom and chair conformation could foster hydrogen bonding and 3D interactions, expanding therapeutic applicability .

Biological Activity

The compound 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a member of the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H20N4O3C_{17}H_{20}N_{4}O_{3}. The structure features a pyrimidine ring linked to a piperazine moiety and an oxan-4-yloxy-pyridine group, which may influence its biological properties through various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine core and subsequent modifications to introduce the piperazine and oxan groups. A common approach includes:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as 2-chloro-6-methylpyrimidin-4-amine.
  • Piperazine Linkage : Reaction with piperazine derivatives under controlled conditions.
  • Introduction of Oxan Group : Employing specific reagents to attach the oxan moiety.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antiviral properties. For instance, analogs similar to this compound have been tested against various viruses, demonstrating promising results against chikungunya virus (CHIKV) with EC50 values indicating effective inhibition at low concentrations .

Table 1: Antiviral Activity of Pyrimidine Derivatives

CompoundVirus TypeEC50 (µM)SI (Selectivity Index)
Compound ACHIKV33 ± 79.83
Compound BCHIKV18.61.17
Target CompoundCHIKVTBDTBD

Cytotoxicity Studies

While exploring the antiviral potential, cytotoxicity is a critical parameter. The selectivity index (SI) provides insights into the safety profile of these compounds. For instance, modifications to the side chains significantly affected both antiviral activity and cytotoxicity, with some derivatives showing high cytotoxicity alongside antiviral efficacy .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds. Modifications in substituents on the pyrimidine ring or piperazine linker have been shown to enhance activity:

  • Substituent Variations : Altering functional groups on the piperazine can lead to increased potency.
  • Positioning of Nitrogen Atoms : The position of nitrogen atoms in the pyrimidine ring has been identified as essential for maintaining antiviral activity.

Table 2: Impact of Structural Modifications on Activity

ModificationChange in ActivityComments
Ethylamine to IsopropylamineIncreased potency but higher cytotoxicityCC50 = 66.4 µM
Shifted nitrogen from R1/3 to R1/2Improved antiviral activitySignificant increase in selectivity

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Chikungunya Virus Inhibition : A study demonstrated that specific analogs inhibited CHIKV replication effectively while maintaining low cytotoxicity levels .
  • Broad-Spectrum Antiviral Properties : Compounds derived from this class have shown activity against multiple viral strains, indicating potential for broad-spectrum applications.

Q & A

Basic: What are the key synthetic routes for preparing 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine?

The synthesis typically involves sequential coupling reactions. A common approach includes:

  • Step 1 : Formation of the pyridine-3-carbonyl intermediate by reacting 6-(oxan-4-yloxy)pyridine-3-carboxylic acid with a coupling agent (e.g., EDC/HOBt) under anhydrous conditions .
  • Step 2 : Piperazine functionalization via nucleophilic substitution or amide bond formation. For example, coupling the carbonyl intermediate with 1-piperazinylpyrimidine in a polar aprotic solvent (e.g., DCM or DMF) .
  • Step 3 : Purification via column chromatography or recrystallization, with purity validated by HPLC (>95%) .

Methodological Note : Optimize reaction stoichiometry (1:1.2 molar ratio for amine:carbonyl) and monitor intermediates using TLC or LC-MS .

Basic: How is the structural integrity of this compound validated?

Core techniques include:

  • X-ray crystallography for unambiguous confirmation of the oxan-4-yloxy-pyridine and piperazine-pyrimidine spatial arrangement (e.g., orthorhombic crystal system, space group Pccn) .
  • NMR spectroscopy :
    • 1H^1H-NMR to verify piperazine proton environments (δ 2.5–3.5 ppm for N-CH2_2) and pyrimidine aromatic signals (δ 8.0–9.0 ppm) .
    • 13C^{13}C-NMR to confirm carbonyl (δ ~165 ppm) and ether (C-O-C, δ ~70 ppm) groups .
  • HRMS for molecular weight validation (e.g., [M+H]+^+ within 2 ppm error) .

Basic: What purification strategies are effective for isolating this compound?

  • Normal-phase chromatography using silica gel and a gradient of ethyl acetate/hexanes (10–50%) to separate polar byproducts .
  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purity (>99%) .
  • Recrystallization from ethanol or methanol to remove hydrophobic impurities .

Advanced: How can reaction yields be optimized for the pyridine-3-carbonyl intermediate?

Critical factors include:

  • Solvent selection : Use DMF for improved solubility of aromatic intermediates .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-type couplings if aryl halides are involved .
  • Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
  • In-situ activation : Employ coupling agents like HATU for sterically hindered amines .

Data Contradiction Tip : If yields vary between batches, analyze reaction progress via 19F^{19}F-NMR (if fluorinated intermediates exist) or IR spectroscopy to detect unreacted carbonyl groups .

Advanced: How can contradictory bioactivity data across assays be resolved?

  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Analytical cross-checks : Use LC-MS to rule out compound degradation during biological testing .
  • Target selectivity profiling : Compare binding affinities against related receptors (e.g., serotonin 5-HT1A_{1A} vs. dopamine D2_2) using radioligand displacement assays .

Example : If a study reports conflicting IC50_{50} values, validate purity (>99.5%) and test for off-target interactions via high-throughput screening .

Advanced: What computational methods support SAR studies for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity of the oxan-4-yloxy group .
  • MD simulations : Simulate solvation dynamics in water/DMSO mixtures to optimize solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.